N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Description
N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a pyrazoloquinoline derivative characterized by a fused heterocyclic core (pyrazolo[4,3-c]quinoline), a fluorine atom at position 8, and a 3-methylbenzyl substituent at position 3. The acetamide side chain is N-benzylated, contributing to its structural complexity.
Properties
IUPAC Name |
N-benzyl-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-18-6-5-9-20(12-18)15-31-16-23-26(22-13-21(28)10-11-24(22)31)30-32(27(23)34)17-25(33)29-14-19-7-3-2-4-8-19/h2-13,16H,14-15,17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWRJKNMBGBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C5=C2C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazoloquinoline core with a benzyl substituent and a fluorine atom. Its molecular formula is with a molecular weight of approximately 385.42 g/mol. The presence of the fluorine atom and the pyrazoloquinoline moiety suggests potential for diverse biological interactions.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit notable anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
In vitro studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
2. Anti-inflammatory Activity
The pyrazoloquinoline derivatives have been evaluated for their anti-inflammatory properties as well. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
A study reported that certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes with IC50 values ranging from 0.1 to 10 µM, suggesting that this compound may possess similar properties.
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
| Enzyme | Type of Inhibition | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Noncompetitive | 0.23 | |
| Butyrylcholinesterase (BuChE) | Competitive | 0.13 |
These findings indicate that this compound could be a promising candidate for treating neurodegenerative diseases like Alzheimer's.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : Induces apoptosis in cancer cells.
- COX Inhibition : Reduces inflammation by blocking prostaglandin synthesis.
- Cholinesterase Inhibition : Enhances cholinergic transmission by preventing acetylcholine breakdown.
Case Studies
A notable case study involved the evaluation of a related pyrazoloquinoline derivative in a preclinical model of breast cancer. The study indicated significant tumor reduction and improved survival rates in treated groups compared to controls.
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
Key Example: 2-(5-Benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide ()
- Structural Differences: Substituent Position: The benzyl group at position 5 is substituted with a 4-methylphenyl acetamide (vs. 3-methylphenyl in the target compound). Molecular Formula: C₂₆H₂₁FN₄O₂ (identical to the target compound). Mass: Average mass = 440.478 Da; Monoisotopic mass = 440.164854 Da .
- Implications :
- The 3-methylphenyl vs. 4-methylphenyl substitution may alter steric hindrance and electronic effects, impacting binding affinity or solubility. For instance, 3-methyl groups could enhance lipophilicity, improving membrane permeability in biological systems.
Heterocyclic Core Variations
Key Example :
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide ()
- Structural Differences: Core Structure: Pyrazolo[3,4-d]pyrimidin instead of pyrazolo[4,3-c]quinoline. Substituents: 4-Fluorophenyl at position 1 and an oxo group at position 3. Molecular Formula: C₂₁H₁₇FN₆O₂ (lighter than the target compound).
- However, the 4-fluorophenyl group might enhance interactions with hydrophobic protein pockets .
Fluorescent and Electrochemical Properties
Pyrazoloquinolines are noted for applications in organic light-emitting diodes (OLEDs) and bioimaging. For example:
- Pyrazoloquinoline-based OLEDs (Tao et al., 2001): Derivatives with electron-withdrawing groups (e.g., fluorine) exhibit enhanced electroluminescence due to stabilized excited states .
- Bischromophore Compounds (Bian et al., 2008): Pyrazoline-naphthalimide hybrids show strong fluorescence, suggesting that the target compound’s pyrazoloquinoline core could similarly serve as a fluorophore .
Therapeutic Potential
- Antitumor Activity: Pyrazoloquinolines with electron-deficient substituents (e.g., fluorine) demonstrate DNA intercalation and topoisomerase inhibition .
- Anti-inflammatory Activity : Analogs with acetamide side chains (e.g., N-benzyl groups) may modulate COX-2 or cytokine pathways, as seen in structurally related heterocycles .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
